molecular formula C18H14N2O5S B5108554 (5Z)-3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B5108554
M. Wt: 370.4 g/mol
InChI Key: CXYFUVZBVZNBRT-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-methyl-1,3-thiazolidine-2,4-dione with 4-[(4-nitrobenzyl)oxy]benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of nitro or halogen groups onto the benzylidene ring.

Scientific Research Applications

(5Z)-3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the activation of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. By binding to PPARγ, the compound modulates the expression of genes involved in insulin sensitivity, inflammation, and cell proliferation . This mechanism is particularly relevant in its antidiabetic and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively induce apoptosis in cancer cells without affecting normal cells makes it a promising candidate for further research and development .

Properties

IUPAC Name

(5Z)-3-methyl-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-19-17(21)16(26-18(19)22)10-12-4-8-15(9-5-12)25-11-13-2-6-14(7-3-13)20(23)24/h2-10H,11H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYFUVZBVZNBRT-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.